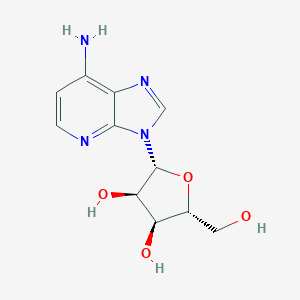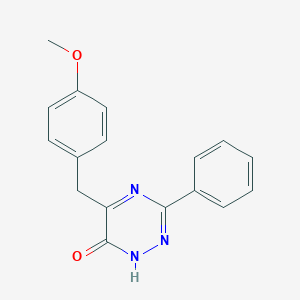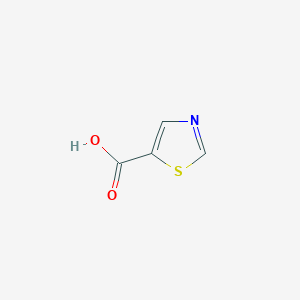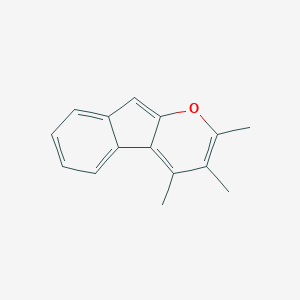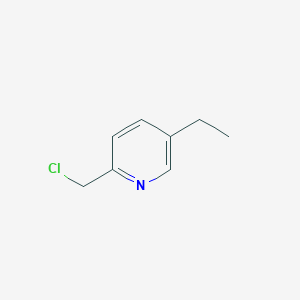
2-(Chloromethyl)-5-ethylpyridine
Overview
Description
Chloromethyl compounds are a class of organic compounds that contain a chloromethyl group (-CH2Cl). They are often used in organic synthesis .
Synthesis Analysis
A synthetic method of a similar compound, 2-chloro-5-chloromethyl pyridine, involves a liquid phase chlorination method where raw materials are subjected to a reaction in liquid .Molecular Structure Analysis
The molecular structure of a compound can be determined using various experimental and theoretical methodologies, such as X-ray diffraction and DFT method .Chemical Reactions Analysis
Chloromethyl compounds can undergo various chemical reactions. For example, chloromethyl methyl ether can be produced by the reaction of dimethoxymethane and acetyl chloride in the presence of a Lewis acid catalyst .Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Thermal analysis like Thermogravimetric analysis (TGA) and the associated differential thermal analysis (DTA) are widely used for the characterization of materials .Scientific Research Applications
Synthesis of Complex Ligands and Coordination Compounds : 2-(Chloromethyl)-5-ethylpyridine has been used in the synthesis of complex ligands and coordination compounds. For instance, a study demonstrated the creation of an asymmetric diorganotelluride containing substituted pyridyl groups, which further formed complexes with palladium(II) and platinum(II) (Khalid & Singh, 1997).
Antimicrobial Applications : This compound has applications in the synthesis of novel antimicrobial agents. A series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles, which exhibited potent to moderate antimicrobial activity, were synthesized (Gaonkar, Rai, & Prabhuswamy, 2006).
Kinetics and Stereochemistry in Chemical Reactions : The kinetics and stereochemistry of thermal reactions involving chloromethylated pyridines have been studied, providing insights into reaction mechanisms and stereochemical courses (Hammer & Weber, 1981).
Synthesis of Medical and Pesticide Intermediates : The compound has been utilized in the synthesis of intermediates for medicines and pesticides, as demonstrated in a study on the separation and purification of 2-Chloro-5-trichloromethylpyridine (Li, 2005).
Development of Antitumor Agents : Research has been conducted on derivatives of N-[2-(dimethylamino)ethyl]-9-aminoacridine-4-carboxamide, which have shown in vivo antitumor activity, highlighting potential cancer treatment applications (Denny, Atwell, Rewcastle, & Baguley, 1987).
Catalysis in Organic and Macromolecular Chemistry : The compound is also relevant in the field of catalysis. Terpyridines and their transition metal complexes, which could be synthesized using chloromethylated pyridines, have broad applications in catalysis, spanning from artificial photosynthesis to polymerization reactions (Winter, Newkome, & Schubert, 2011).
Biomass-derived Platform Molecule Derivative Synthesis : The compound is involved in the synthesis of derivatives from biomass-derived molecules, as shown in a study on the electrochemical reduction of 5-(chloromethyl)furfural (CMF) (Ling, Miao, Cao, & Mascal, 2022).
Safety And Hazards
Future Directions
The future directions in the research of chloromethyl compounds could involve the development of new methods for the preparation of such compounds and the improvement of existing synthetic methods . The development of new antibiotics to treat resistant bacteria strains is also a potential future direction .
properties
IUPAC Name |
2-(chloromethyl)-5-ethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFQANNQGIYHMHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40577307 | |
| Record name | 2-(Chloromethyl)-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)-5-ethylpyridine | |
CAS RN |
10447-76-4 | |
| Record name | 2-(Chloromethyl)-5-ethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40577307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

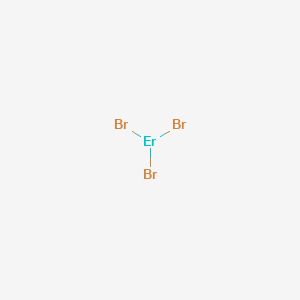
![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
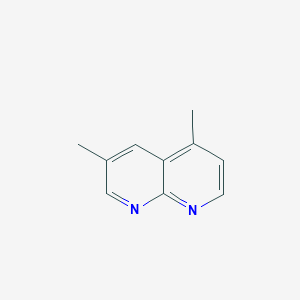
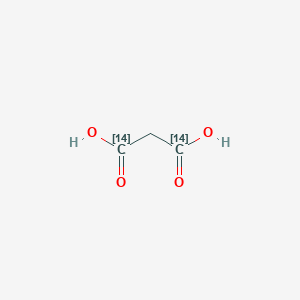
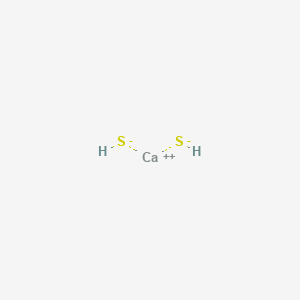
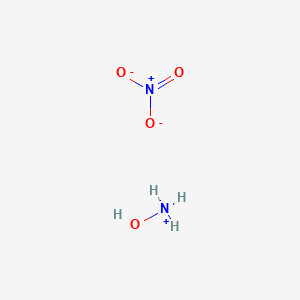
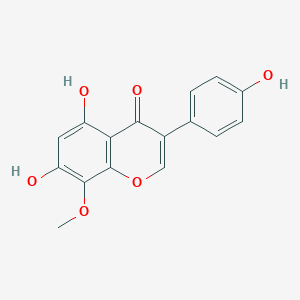

![2,3,10-trimethoxy-7,12a-dihydro-5H-isochromeno[4,3-b]chromen-6a-ol](/img/structure/B84303.png)
